molecular formula C7H10N2O2 B14903971 5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one

Cat. No.: B14903971
M. Wt: 154.17 g/mol
InChI Key: NZRFGSFNGGTBEP-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique bicyclic structure, which includes both a pyridine and an oxazine ring. Its structural features make it a versatile scaffold for the development of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the desired oxazine ring . The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or acetic acid for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to more efficient production processes .

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, dihydro derivatives, and substituted pyrido[4,3-b][1,4]oxazin-3(4H)-one derivatives, which can exhibit diverse biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism by which 5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one exerts its effects involves interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit key enzymes involved in cell proliferation and survival pathways. The compound can bind to the active sites of these enzymes, thereby blocking their activity and leading to the suppression of tumor growth .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,7,8-Tetrahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one is unique due to its oxazine ring, which imparts distinct chemical and biological properties. This structural feature allows for diverse functionalization and the development of derivatives with specific activities .

Properties

Molecular Formula

C7H10N2O2

Molecular Weight

154.17 g/mol

IUPAC Name

5,6,7,8-tetrahydro-4H-pyrido[4,3-b][1,4]oxazin-3-one

InChI

InChI=1S/C7H10N2O2/c10-7-4-11-6-1-2-8-3-5(6)9-7/h8H,1-4H2,(H,9,10)

InChI Key

NZRFGSFNGGTBEP-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=C1OCC(=O)N2

Origin of Product

United States

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